

Technical Guide: Molecular Profiling and Synthesis of C₁₅H₁₄O₃ Biaryl Derivatives

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)-6-methylbenzoic acid

CAS No.: 1261930-02-2

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Executive Summary

The molecular formula C₁₅H₁₄O₃ represents a critical chemical space in drug discovery and materials science, particularly within the biaryl (biphenyl) scaffold class. While this formula encompasses various structural isomers—including diaryl ethers (e.g., the NSAID Fenoprofen) and benzophenones—the true biaryl derivatives (direct Ar–Ar bond) are of distinct interest as privileged structures for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and natural products like Magnatriol B.

This guide dissects the physicochemical properties, structural isomerism, and synthetic pathways of C₁₅H₁₄O₃ biaryls, with a specific focus on the synthesis of 4'-methoxy-4-biphenylacetic acid, a representative pharmacophore.[1]

Part 1: Physicochemical Profiling[1]

Precise characterization of the C₁₅H₁₄O₃ formula is the foundation for all downstream synthesis and analysis.

Molecular Metrics

Property	Value	Notes
Molecular Formula	C ₁₅ H ₁₄ O ₃	
Exact Mass	242.0943 Da	Monoisotopic mass (for HRMS)
Molecular Weight	242.27 g/mol	Average weight
Degree of Unsaturation	9	$15 - 14/2 + 1 = 9$. ^{[1][2]} (2 rings = 8, +1 Carbonyl/Linker)
Elemental Composition	C: 74.37%, H: 5.82%, O: 19.81%	

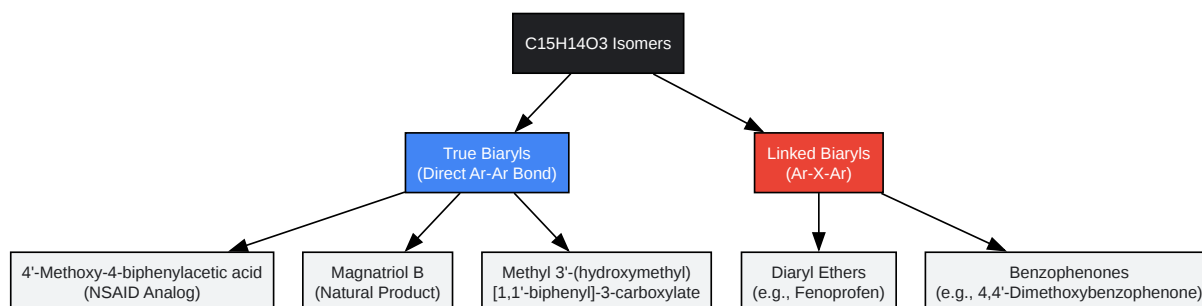
Lipophilicity and Solubility

- cLogP (Predicted): ~3.0 – 3.6 (highly dependent on substitution pattern).
- Solubility: Low in water (neutral form); soluble in organic solvents (DCM, DMSO, MeOH). Carboxylic acid derivatives dissolve in basic aqueous media (pH > 8).

Part 2: Structural Landscape & Isomerism[2]

The term "biaryl" is often used broadly. For C₁₅H₁₄O₃, it is critical to distinguish between True Biaryls (Biphenyls) and Linked Biaryls (Diaryl Ethers/Ketones).

Classification of C₁₅H₁₄O₃ Isomers



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Figure 1: Structural classification of $C_{15}H_{14}O_3$ isomers. True biaryls contain a biphenyl core, while linked biaryls include ethers and ketones. [1][3][4][5][6][7][8]

Key Biaryl Targets

- 4'-Methoxy-4-biphenylacetic acid: A structural hybrid of Felbinac (C_{14}) and Naproxen (methoxy group). [1] Targeted for anti-inflammatory activity.
- Magnatriol B: A naturally occurring biphenyl (2-(4-hydroxy-3-prop-2-enylphenyl)benzene-1,4-diol) exhibiting cytotoxicity against specific cell lines [1]. [1]

Part 3: Synthetic Pathways [9]

The most robust method for constructing the $C_{15}H_{14}O_3$ biaryl core is the Suzuki-Miyaura Cross-Coupling. This protocol describes the synthesis of 4'-methoxy-4-biphenylacetic acid. [1][3]

Retrosynthetic Analysis

- Target: 4'-Methoxy-4-biphenylacetic acid ($C_{15}H_{14}O_3$). [1][9]
- Disconnection: Aryl-Aryl bond. [1]
- Coupling Partners:
 - Electrophile: Methyl 4-bromophenylacetate ($C_9H_9BrO_2$). [1]

- Nucleophile: 4-Methoxyphenylboronic acid (C₇H₉BO₃).
- Post-Coupling: Hydrolysis of the methyl ester.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → [Pd(0)/Base] → Ar-Ar'[1]

Reagents & Materials:

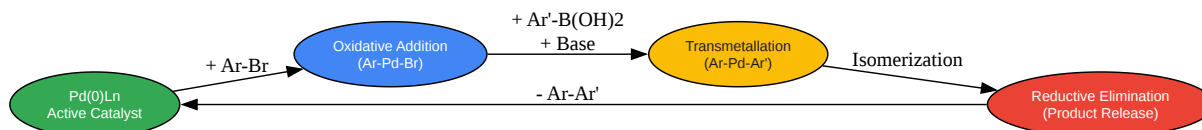
- Substrate A: Methyl 4-bromophenylacetate (1.0 equiv, 10 mmol)
- Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)[1]
- Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos.
- Base: K₂CO₃ (2.5 equiv).[10]
- Solvent: 1,4-Dioxane : Water (4:1 v/v).
- Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Methodology:

- Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
- Loading: Add Methyl 4-bromophenylacetate, 4-Methoxyphenylboronic acid, and K₂CO₃ to the solvent.
- Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of argon. Seal the flask with a septum and reflux condenser.
- Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.
- Work-up:
 - Cool to room temperature.[10][11]

- Filter through a Celite pad to remove Palladium black.
- Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
- Dry organic layer over anhydrous Na_2SO_4 and concentrate in vacuo.
- Hydrolysis (to yield Acid):
 - Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours.
 - Acidify with 1M HCl to pH 2. Extract with EtOAc.[10]
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0 → 30% EtOAc in Hexanes).

Mechanistic Workflow (Graphviz)



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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Key steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][11]

Part 4: Analytical Characterization

Validating the $\text{C}_{15}\text{H}_{14}\text{O}_3$ structure requires specific spectroscopic signatures.

Mass Spectrometry (ESI-HRMS)[1]

- Mode: Negative Ion Mode $[\text{M}-\text{H}]^-$ (for acids) or Positive $[\text{M}+\text{H}]^+$ (for esters/alcohols).
- Target Mass (Acid): 241.0870 $[\text{M}-\text{H}]^-$.

- Isotope Pattern: Distinctive ^{13}C satellite peaks consistent with 15 carbons.

^1H NMR (400 MHz, DMSO- d_6)[1]

- Aromatic Region (6.8 – 7.6 ppm):
 - Two sets of doublets (AA'BB' system) for the para-substituted methoxy ring (~6.9 and 7.5 ppm).
 - Multiplets or doublets for the acetate-bearing ring, depending on substitution (e.g., para-substituted).[1]
- Aliphatic Region:
 - $-\text{OCH}_3$: Singlet at ~3.8 ppm (integration 3H).
 - $-\text{CH}_2-$: Singlet at ~3.6 ppm (integration 2H) for the benzylic methylene group.[1]
 - $-\text{COOH}$: Broad singlet at 12.0–13.0 ppm (exchangeable with D_2O).

Part 5: Pharmacological & Industrial Relevance[13] Drug Development (NSAIDs)

The $\text{C}_{15}\text{H}_{14}\text{O}_3$ biaryl scaffold is a homolog of Felbinac (4-biphenylacetic acid) and Fenbufen. The addition of the methoxy group (as in our target molecule) or a propionic acid tail modulates COX-1/COX-2 selectivity.[1]

- Structure-Activity Relationship (SAR): The biphenyl core provides a hydrophobic anchor in the COX enzyme channel, while the carboxylate interacts with Arg120 [2].

Materials Science

Biphenyl derivatives with polar tails (like the $\text{C}_{15}\text{H}_{14}\text{O}_3$ acid/ester) are precursors for liquid crystals. The rigid biphenyl core confers mesogenic properties, while the alkyl/alkoxy tails determine the phase transition temperatures.

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